Cas no 1443339-35-2 ((3,5-Difluoro-2-(isopentyloxy)phenyl)methanol)
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3,5-Difluoro-2-iso-pentoxybenzyl alcohol
- (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol
- 1443339-35-2
- [3,5-difluoro-2-(3-methylbutoxy)phenyl]methanol
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- MDL: MFCD22372915
- Inchi: 1S/C12H16F2O2/c1-8(2)3-4-16-12-9(7-15)5-10(13)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3
- InChI Key: ZXHMVOXHORHXQS-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(CO)=C1OCCC(C)C)F
Computed Properties
- Exact Mass: 230.11183607g/mol
- Monoisotopic Mass: 230.11183607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 298.6±35.0 °C at 760 mmHg
- Flash Point: 142.1±22.5 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12142405-1g |
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol |
1443339-35-2 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142405-5g |
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol |
1443339-35-2 | 97% | 5g |
$1177 | 2024-07-23 |
(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol
The Comprehensive Overview of (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol (CAS No. 1443339-35-2)
The compound 1443339-35-2, commonly referred to as (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenolic ring substituted with difluoro groups and an isopentyloxy moiety. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 1443339-35-2 in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of drug discovery for treating chronic diseases such as cancer and neurodegenerative disorders. The fluorine atoms in the molecule contribute to its lipophilicity, enhancing its ability to cross biological membranes, which is a critical factor in drug delivery systems.
In addition to its pharmacological applications, (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol has been studied for its role in materials science. The compound's structure allows for the formation of stable intermediates during polymerization processes, making it a promising candidate for the development of advanced polymers with tailored properties. Recent advancements in green chemistry have also led to the exploration of sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its high purity and efficacy.
The synthesis of 1443339-35-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of fluorine atoms via electrophilic substitution and the subsequent installation of the isopentyloxy group through nucleophilic aromatic substitution. These reactions are optimized to ensure high yields and minimal byproduct formation, aligning with current trends toward efficient and eco-friendly chemical manufacturing.
From a toxicological perspective, recent studies have evaluated the safety profile of (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol. Experimental data indicate that the compound exhibits low acute toxicity when administered at therapeutic doses, suggesting its potential for safe use in medical applications. However, further long-term studies are required to fully understand its chronic effects and ensure compliance with regulatory standards.
In conclusion, 1443339-35-2, or (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol, stands as a testament to the ongoing advancements in chemical innovation. Its versatile structure and promising applications across multiple disciplines underscore its importance in contemporary research and development efforts. As scientific understanding continues to evolve, this compound is poised to play an increasingly significant role in shaping future technologies and therapeutic interventions.
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